Benzoyl chloride, 3,3'-carbonylbis-
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Overview
Description
Benzoyl chloride, 3,3’-carbonylbis- is an organochlorine compound with the molecular formula C15H8Cl2O3. It consists of a benzene ring with an acyl chloride substituent and is known for its colorless, fuming liquid appearance with an irritating odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 3,3’-carbonylbis- can be synthesized through various methods. One common method involves the reaction of benzoyl chloride with phosgene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of benzoyl chloride, 3,3’-carbonylbis- often involves the use of large-scale reactors where benzoyl chloride is reacted with phosgene. The process is carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 3,3’-carbonylbis- undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to produce benzoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Substitution: Can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, often in the presence of a catalyst such as sulfuric acid.
Substitution: Amines, usually under mild heating conditions.
Major Products Formed
Hydrolysis: Benzoic acid and hydrochloric acid.
Esterification: Benzoyl esters.
Substitution: Benzoyl amides.
Scientific Research Applications
Benzoyl chloride, 3,3’-carbonylbis- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoyl chloride, 3,3’-carbonylbis- involves its reactivity with nucleophiles. The acyl chloride group is highly reactive and can readily form covalent bonds with nucleophilic species such as water, alcohols, and amines. This reactivity is the basis for its use in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Similar in structure but lacks the additional carbonyl group.
Benzyl chloride: Contains a benzyl group instead of a benzoyl group.
Phosgene: Used in the synthesis of benzoyl chloride, 3,3’-carbonylbis- but is a simpler molecule.
Uniqueness
Benzoyl chloride, 3,3’-carbonylbis- is unique due to its dual acyl chloride groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .
Properties
CAS No. |
6472-69-1 |
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Molecular Formula |
C15H8Cl2O3 |
Molecular Weight |
307.1 g/mol |
IUPAC Name |
3-(3-carbonochloridoylbenzoyl)benzoyl chloride |
InChI |
InChI=1S/C15H8Cl2O3/c16-14(19)11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)15(17)20/h1-8H |
InChI Key |
RDFXKHUFUZUURT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(=O)C2=CC(=CC=C2)C(=O)Cl |
Origin of Product |
United States |
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